molecular formula C16H19ClN4O6 B12909581 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate CAS No. 65703-46-0

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate

Cat. No.: B12909581
CAS No.: 65703-46-0
M. Wt: 398.8 g/mol
InChI Key: NFFRTUJRKBKQES-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with guanidine to form the pyrimidine ring. The final step involves the formation of the dihydroxysuccinate salt through a reaction with tartaric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(S)-(4-Chlorophenyl)(4-piperidinyl)methyl]pyridine (2R,3R)-2,3-dihydroxysuccinate
  • 1-[5-(4-Chlorophenyl)-2-furyl]-2-(1-piperidinyl)ethanone 2,3-dihydroxysuccinate

Uniqueness

5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine 2,3-dihydroxysuccinate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and ethyl groups, along with the dihydroxysuccinate salt form, differentiates it from other similar compounds.

Properties

CAS No.

65703-46-0

Molecular Formula

C16H19ClN4O6

Molecular Weight

398.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C12H13ClN4.C4H6O6/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;5-1(3(7)8)2(6)4(9)10/h3-6H,2H2,1H3,(H4,14,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

NFFRTUJRKBKQES-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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